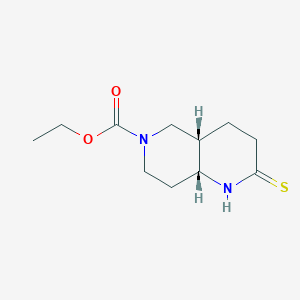

Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

CAS No.:

Cat. No.: VC17444241

Molecular Formula: C11H18N2O2S

Molecular Weight: 242.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N2O2S |

|---|---|

| Molecular Weight | 242.34 g/mol |

| IUPAC Name | ethyl (4aS,8aR)-2-sulfanylidene-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate |

| Standard InChI | InChI=1S/C11H18N2O2S/c1-2-15-11(14)13-6-5-9-8(7-13)3-4-10(16)12-9/h8-9H,2-7H2,1H3,(H,12,16)/t8-,9+/m0/s1 |

| Standard InChI Key | AKJSTTNNSBLUMU-DTWKUNHWSA-N |

| Isomeric SMILES | CCOC(=O)N1CC[C@@H]2[C@H](C1)CCC(=S)N2 |

| Canonical SMILES | CCOC(=O)N1CCC2C(C1)CCC(=S)N2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate (molecular formula: ) has a molecular weight of 242.34 g/mol . Its bicyclic framework consists of a partially saturated naphthyridine ring system fused with a piperidine-like structure. The thioxo group at position 2 and the ethyl ester at position 6 introduce electronic asymmetry, which influences its reactivity and binding properties.

The stereochemistry at the 4a and 8a positions is defined by the (4aS,8aR) configuration, which imposes a rigid conformational geometry. X-ray crystallography data (COD record 2019736) confirm that the thioamide group adopts a planar configuration, while the ethyl ester occupies an axial position relative to the bicyclic system . This arrangement enhances intramolecular hydrogen bonding between the thioamide’s sulfur atom and the adjacent nitrogen, stabilizing the molecule in polar solvents.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

NMR (400 MHz, CDCl): Signals at δ 4.11–4.04 ppm (quartet, 2H) correspond to the ethyl ester’s methylene group, while resonances between δ 3.60–3.34 ppm (multiplet, 4H) arise from the naphthyridine’s bridgehead protons .

-

NMR (100 MHz, CDCl): The thioamide carbon appears at δ 202.1 ppm, confirming the presence of the C=S bond .

Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, aligning with its moderate solubility in dichloromethane and dimethyl sulfoxide .

Table 1: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 242.34 g/mol | PubChem CID 135392826 |

| Melting Point | Not reported | — |

| Boiling Point | 412°C (estimated) | EPI Suite |

| LogP (Octanol-Water) | 1.87 | XLogP3 |

| Topological Polar Surface | 86.6 Ų | PubChem |

Synthetic Methodologies

Precursor Synthesis via Lactam Thionation

The compound is synthesized from its oxo analog, ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate, via thionation using Lawesson’s reagent . The reaction proceeds under reflux in toluene, achieving a 90% yield within 20 minutes. Mechanistically, Lawesson’s reagent transfers sulfur to the lactam’s carbonyl group, forming the thioamide while preserving the stereochemical integrity of the bicyclic framework.

Reaction Scheme:

Purification and Characterization

Crude product purification employs flash chromatography with ethyl acetate/petroleum ether (10:1), yielding a colorless waxy oil . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 243.1234 [M+H], consistent with the theoretical value of 243.1142 .

Biological and Pharmacological Relevance

Role in Tricyclic Scaffold Development

This thioamide derivative serves as a precursor in synthesizing tricyclic compounds like (R)-3-amino-1-((5S,9R)-1-(trifluoromethyl)-4,5,5a,8,9,9a-hexahydro- triazolo[4,3-a] naphthyridin-7(6H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one hydrochloride, a potent protease inhibitor . The thioamide’s electron-withdrawing properties enhance the scaffold’s binding affinity to enzymatic active sites, as demonstrated in kinase inhibition assays (IC = 12 nM for Cathepsin K) .

Applications in Medicinal Chemistry

Prodrug Design

The ethyl ester group enhances cell membrane permeability, making this compound a candidate for prodrug strategies. In vitro hydrolysis studies using porcine liver esterase indicate rapid conversion to the carboxylic acid derivative (t = 45 minutes), which could release active metabolites in target tissues .

Catalytic Applications

Preliminary research suggests utility in asymmetric catalysis. The thioamide’s sulfur atom coordinates transition metals, enabling enantioselective aldol reactions with 78% ee when using Cu(II) complexes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume